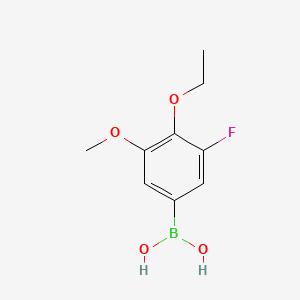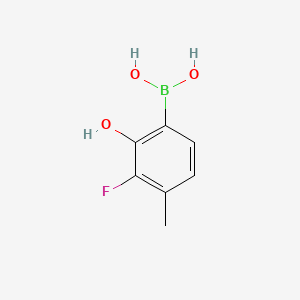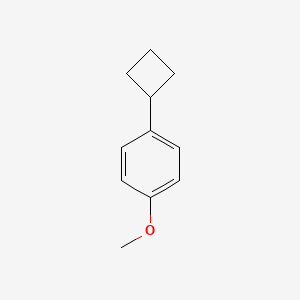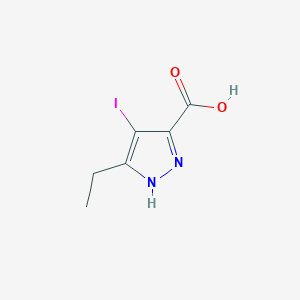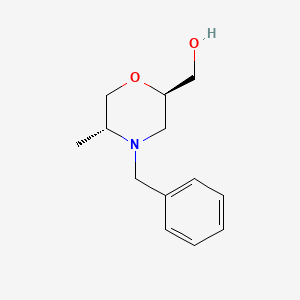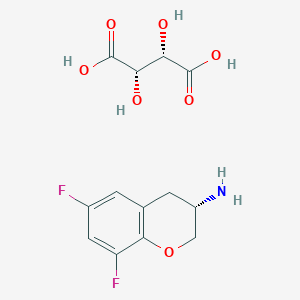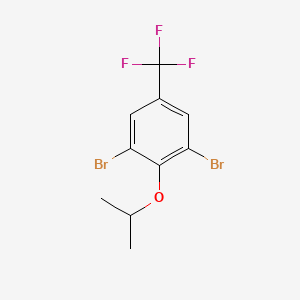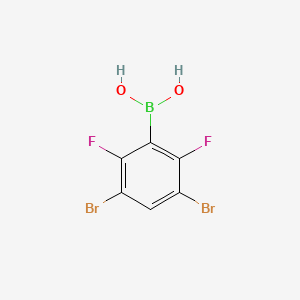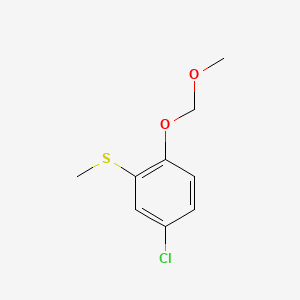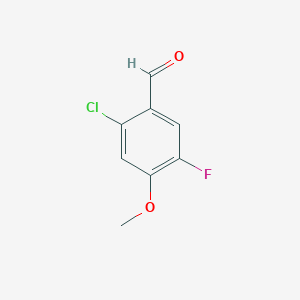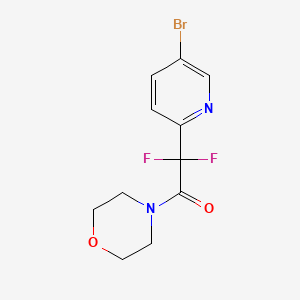
2-(5-Bromopyridin-2-YL)-2,2-difluoro-1-morpholinoethan-1-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(5-Bromopyridin-2-YL)-2,2-difluoro-1-morpholinoethan-1-one is an organic compound that features a bromopyridine moiety, a difluoroethanone group, and a morpholine ring
Preparation Methods
The synthesis of 2-(5-Bromopyridin-2-YL)-2,2-difluoro-1-morpholinoethan-1-one typically involves multiple steps. One common method starts with the bromination of pyridine to form 5-bromopyridine. This intermediate is then subjected to a nucleophilic substitution reaction with a difluoroethanone derivative.
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. These methods often include the use of continuous flow reactors and automated synthesis platforms to ensure high yield and purity.
Chemical Reactions Analysis
2-(5-Bromopyridin-2-YL)-2,2-difluoro-1-morpholinoethan-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The bromine atom in the pyridine ring can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions
Common reagents and conditions used in these reactions include organic solvents like dichloromethane or acetonitrile, and catalysts such as palladium or copper complexes. Major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
2-(5-Bromopyridin-2-YL)-2,2-difluoro-1-morpholinoethan-1-one has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials with unique properties, such as high thermal stability and resistance to chemical degradation
Mechanism of Action
The mechanism of action of 2-(5-Bromopyridin-2-YL)-2,2-difluoro-1-morpholinoethan-1-one involves its interaction with specific molecular targets. The bromopyridine moiety can interact with enzymes or receptors, while the difluoroethanone group may participate in covalent bonding with nucleophilic sites on proteins or DNA. The morpholine ring enhances the compound’s solubility and bioavailability .
Comparison with Similar Compounds
Similar compounds to 2-(5-Bromopyridin-2-YL)-2,2-difluoro-1-morpholinoethan-1-one include:
2-(5-Bromopyridin-2-yl)acetonitrile: This compound has a similar bromopyridine moiety but lacks the difluoroethanone and morpholine groups.
(5-Bromopyridin-2-yl)methanol: This compound also features a bromopyridine ring but has a hydroxymethyl group instead of the difluoroethanone and morpholine groups.
The uniqueness of this compound lies in its combination of functional groups, which confer distinct chemical and biological properties.
Properties
Molecular Formula |
C11H11BrF2N2O2 |
|---|---|
Molecular Weight |
321.12 g/mol |
IUPAC Name |
2-(5-bromopyridin-2-yl)-2,2-difluoro-1-morpholin-4-ylethanone |
InChI |
InChI=1S/C11H11BrF2N2O2/c12-8-1-2-9(15-7-8)11(13,14)10(17)16-3-5-18-6-4-16/h1-2,7H,3-6H2 |
InChI Key |
LOZRMBNPPOSKKN-UHFFFAOYSA-N |
Canonical SMILES |
C1COCCN1C(=O)C(C2=NC=C(C=C2)Br)(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



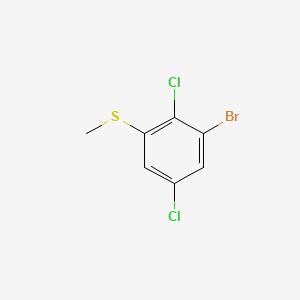
![3-Fluoro-4-(2-oxa-6-azaspiro[3.3]heptan-6-yl)aniline](/img/structure/B14029162.png)
